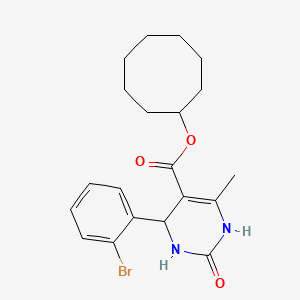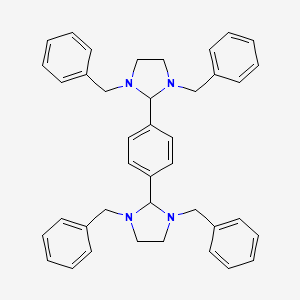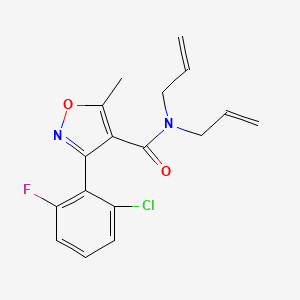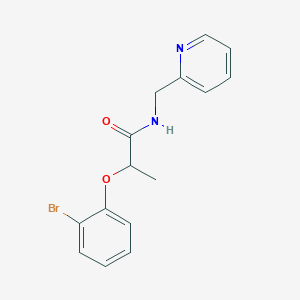![molecular formula C21H21ClN2O2 B5227755 3-[4-(2-allyl-4-chlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5227755.png)
3-[4-(2-allyl-4-chlorophenoxy)butyl]-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(2-allyl-4-chlorophenoxy)butyl]-4(3H)-quinazolinone, also known as AC-262,356, is a synthetic compound that belongs to the family of quinazolinone derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of sports and performance-enhancing drugs.
Wirkmechanismus
3-[4-(2-allyl-4-chlorophenoxy)butyl]-4(3H)-quinazolinone works by binding to and activating the androgen receptor, which is responsible for the regulation of muscle growth and development. It also stimulates the production of insulin-like growth factor 1 (IGF-1), which is essential for muscle growth and repair.
Biochemical and Physiological Effects:
3-[4-(2-allyl-4-chlorophenoxy)butyl]-4(3H)-quinazolinone has been shown to increase muscle mass and strength, enhance endurance, and reduce fatigue. It has also been found to improve bone density and reduce the risk of osteoporosis. Moreover, it has been shown to have a positive effect on lipid metabolism, leading to a reduction in body fat.
Vorteile Und Einschränkungen Für Laborexperimente
3-[4-(2-allyl-4-chlorophenoxy)butyl]-4(3H)-quinazolinone has several advantages for lab experiments, including its high potency and selectivity for the androgen receptor. However, it also has some limitations, such as its potential toxicity and the need for further studies to determine its long-term safety.
Zukünftige Richtungen
There are several potential future directions for research on 3-[4-(2-allyl-4-chlorophenoxy)butyl]-4(3H)-quinazolinone. These include further studies to determine its long-term safety and efficacy, as well as its potential applications in the treatment of muscle wasting disorders and other medical conditions. Additionally, research could focus on developing new and more effective compounds based on the structure of 3-[4-(2-allyl-4-chlorophenoxy)butyl]-4(3H)-quinazolinone.
Synthesemethoden
The synthesis of 3-[4-(2-allyl-4-chlorophenoxy)butyl]-4(3H)-quinazolinone is a complex process that involves several steps. The first step involves the condensation of 2-allyl-4-chlorophenol with butylamine to form the intermediate product, which is then further reacted with 2-chloro-4,6-dimethoxyquinazoline to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-[4-(2-allyl-4-chlorophenoxy)butyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in the field of sports and performance-enhancing drugs. It has been shown to exhibit anabolic effects, which can lead to increased muscle mass and strength. Moreover, it has been found to enhance endurance and reduce fatigue, making it an attractive option for athletes.
Eigenschaften
IUPAC Name |
3-[4-(4-chloro-2-prop-2-enylphenoxy)butyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-2-7-16-14-17(22)10-11-20(16)26-13-6-5-12-24-15-23-19-9-4-3-8-18(19)21(24)25/h2-4,8-11,14-15H,1,5-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQPVOROAGLYFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)Cl)OCCCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-morpholinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B5227672.png)
![N'-benzyl-N-methyl-N-[4-(4-morpholinyl)butyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5227673.png)

![1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5227693.png)

![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-(4-chloro-2-methylphenoxy)propanoate](/img/structure/B5227714.png)
![3-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5227722.png)
![ethyl 4-{3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5227727.png)
![4-[5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5227733.png)



![5-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5227790.png)
